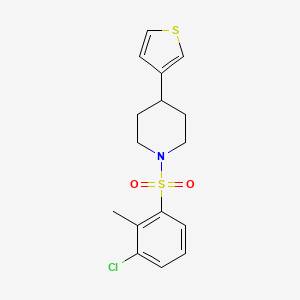
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, commonly known as CTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTTP is a piperidine-based compound that has a sulfonyl and thiophene group attached to it.
作用機序
The exact mechanism of action of CTTP is not fully understood, but studies have suggested that it acts on various molecular targets in the body. CTTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CTTP also modulates the activity of ion channels in the brain, which may contribute to its anticonvulsant effects. Additionally, CTTP has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CTTP has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that CTTP can reduce inflammation and pain by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CTTP has also been shown to reduce seizures in animal models, suggesting that it may have anticonvulsant properties. In cancer cells, CTTP has been shown to induce cell death by activating the mitochondrial pathway, which leads to the release of pro-apoptotic proteins and the activation of caspases.
実験室実験の利点と制限
One advantage of using CTTP in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CTTP is also stable under a range of conditions, making it suitable for use in various assays and experiments. However, one limitation of using CTTP is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on CTTP. One area of interest is the development of CTTP derivatives with improved solubility and potency. Researchers are also exploring the potential of CTTP as a treatment for other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research on the molecular targets of CTTP and its mechanism of action, which may lead to the development of more effective therapies. Overall, CTTP is a promising compound with a range of potential applications in various fields, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of CTTP involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-chloro-2-methylphenylamine with piperidine in the presence of a catalyst to produce N-(3-chloro-2-methylphenyl)piperidine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a base to produce the final product, CTTP. The synthesis of CTTP has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
科学的研究の応用
CTTP has been studied extensively in the field of medicinal chemistry, with researchers exploring its potential as a therapeutic agent for various diseases. CTTP has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of pain, epilepsy, and neuroinflammation. CTTP has also been investigated for its potential as a treatment for cancer, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-12-15(17)3-2-4-16(12)22(19,20)18-8-5-13(6-9-18)14-7-10-21-11-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWYRJDIYTSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2934494.png)
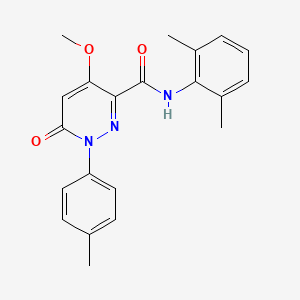
![N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2934497.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2934500.png)

![Dimethyl 2-[(phenoxycarbonyl)amino]terephthalate](/img/structure/B2934505.png)
![4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2934506.png)
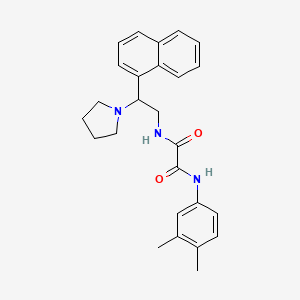
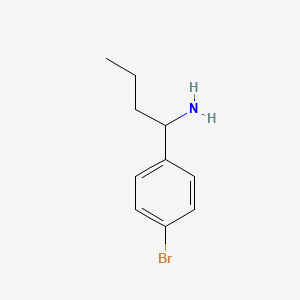
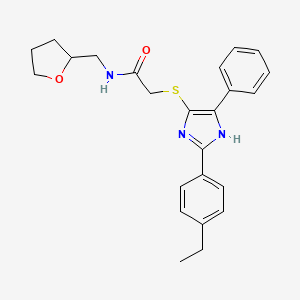

![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2934514.png)
![6-Bromo-2,3-dihydro-benzo[e][1,3]thiazin-4-one](/img/structure/B2934515.png)